6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
The synthesis of 6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with appropriate reagents under specific conditions to form the quinoline structure .
Chemical Reactions Analysis
6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride has several scientific research applications, including:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride involves its interaction with molecular targets through its carbonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The quinoline ring structure also allows for interactions with biological molecules, making it useful in proteomics research .
Comparison with Similar Compounds
6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride can be compared with similar compounds such as:
6-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride: This compound has a similar structure but with a different position of the methyl group on the phenyl ring.
6-Ethoxy-2-methylquinolin-4-ol: This compound has an ethoxy group instead of an ethyl group and a hydroxyl group instead of a carbonyl chloride group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the reactive carbonyl chloride group, which makes it versatile for various chemical reactions and applications.
Properties
IUPAC Name |
6-ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-3-13-6-9-17-15(10-13)16(19(20)22)11-18(21-17)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGRJSZVORXADG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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